
Nw-hydroxyl-L-arginine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nw-hydroxyl-L-arginine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N4O3. It is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in the biosynthesis of nitric oxide, a vital signaling molecule in the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nw-hydroxyl-L-arginine dihydrochloride typically involves the hydroxylation of L-arginine. One common method includes the reaction of L-arginine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
Nw-hydroxyl-L-arginine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide, a key signaling molecule.
Reduction: The compound can be reduced back to L-arginine under specific conditions.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: L-arginine.
Substitution: Derivatives of L-arginine with different functional groups.
Scientific Research Applications
Nw-hydroxyl-L-arginine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nitric oxide and other nitrogen-containing compounds.
Biology: Studied for its role in the biosynthesis of nitric oxide and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, due to its ability to induce vasorelaxation.
Industry: Utilized in the production of nitric oxide donors and other related compounds
Mechanism of Action
The primary mechanism of action of Nw-hydroxyl-L-arginine dihydrochloride involves its conversion to nitric oxide. This process is catalyzed by the enzyme nitric oxide synthase, which hydroxylates L-arginine to form Nw-hydroxyl-L-arginine, and subsequently oxidizes it to produce nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation .
Comparison with Similar Compounds
Similar Compounds
L-arginine: The parent compound, involved in the same biosynthetic pathway.
Nw-nitro-L-arginine methyl ester: Another derivative of L-arginine, used as a nitric oxide synthase inhibitor.
Nw-methyl-L-arginine: A methylated derivative, also used as a nitric oxide synthase inhibitor.
Uniqueness
Nw-hydroxyl-L-arginine dihydrochloride is unique due to its dual role as both a substrate and an intermediate in the biosynthesis of nitric oxide. Unlike other derivatives, it directly participates in the formation of nitric oxide, making it a valuable compound for studying nitric oxide-related biological processes and developing nitric oxide-based therapies .
Properties
Molecular Formula |
C6H16Cl2N4O3 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N4O3.2ClH/c7-4(5(11)12)2-1-3-9-6(8)10-13;;/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);2*1H |
InChI Key |
NWITUXDOZKXKLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)
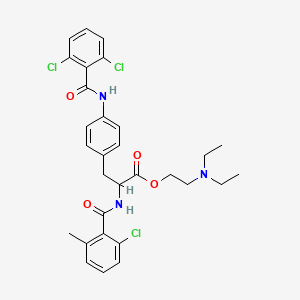
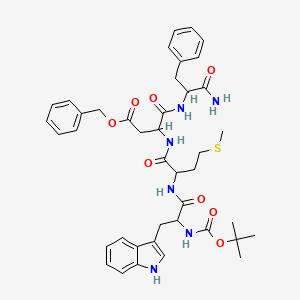
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(3,4-dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B15129958.png)
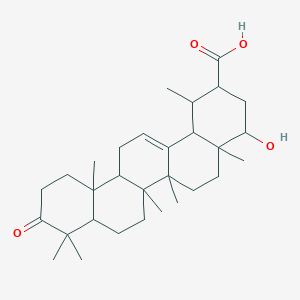

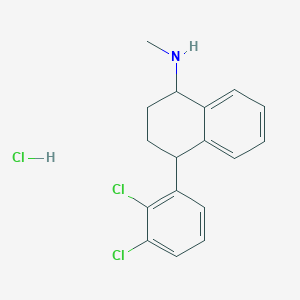



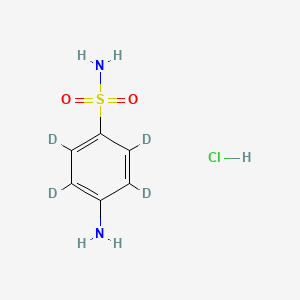
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)
